Neutrophil Calcium Influx Activation vs. Inhibition by Other Oxysterols
In a head-to-head screen of 14 oxidized cholesterol derivatives, 5α-cholestane-3,6-dione (S11) uniquely activated fMLP-induced calcium influx in human neutrophils, while the majority of structural analogs, including 7-ketocholesterol (S6) and cholesterol (S1), inhibited the same response [1]. The IC50 for calcium mobilization in K562 leukemic cells was 6.24 µM for S11, compared to >30 µM for the inhibitory compound 7-ketocholesterol [1].
| Evidence Dimension | Calcium influx modulation (K562 leukemic cells) |
|---|---|
| Target Compound Data | IC50 = 6.24 µM (stimulatory) |
| Comparator Or Baseline | 7-Ketocholesterol (5-cholesten-3β-ol-7-one): IC50 = 50.00 µM (inhibitory); Cholesterol: IC50 = 2.59 µM (inhibitory) |
| Quantified Difference | Functional opposition: target compound is a stimulator (6.24 µM), while 7-ketocholesterol is an inhibitor (50.00 µM). Cholestane-3,6-dione is the only 3,6-dione scaffold in the panel showing this activation. |
| Conditions | In vitro; fMLP-stimulated human neutrophils and K562 cell line; 18 h assay. |
Why This Matters
This functional selectivity defines a unique research tool for studying calcium-mediated neutrophil activation, an area where generic oxysterols would confound results by inducing inhibition.
- [1] Al-Hassan JM, Afzal M, Oommen S, Liu YF, Khan M, Pace-Asciak C. Oxidized Cholesterol Derivatives in Fraction B Prepared from Gulf Catfish (Arius bilineatus, Val.) Skin Regulate Calcium Response and Neutrophil Extracellular Traps (NETs) Formation. Biomedicines. 2024 Jun 21;12(7):1380. Table 1. View Source
